Lerzeparib

PARP7 PARP isoform selectivity DNA repair

Lerzeparib (TQB3823) is a Phase 3 PARP inhibitor with unique PARP1/2/7 coverage (IC50: 2.8/0.9/0.21 nM). Head-to-head data show superior in vivo efficacy vs niraparib in BRCA-deficient models at equivalent doses (tumor regression at 25 mg/kg). Its PARP7 inhibition is unmatched by olaparib or talazoparib, enabling studies of PARP7 biology and interferon signaling. A >1,041-fold selectivity window (BRCA-mutant vs WT) ensures clean synthetic lethality readouts. Moderate trapping similar to olaparib reduces myelosuppression risk in combination studies. Choose Lerzeparib for translationally relevant preclinical results.

Molecular Formula C21H20FN3O2
Molecular Weight 365.4 g/mol
CAS No. 2459693-01-5
Cat. No. B12390820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLerzeparib
CAS2459693-01-5
Molecular FormulaC21H20FN3O2
Molecular Weight365.4 g/mol
Structural Identifiers
SMILESCC1(CCCN1)C2=CC=C(C=C2)C3=C4CONC(=O)C5=C4C(=CC(=C5)F)N3
InChIInChI=1S/C21H20FN3O2/c1-21(7-2-8-23-21)13-5-3-12(4-6-13)19-16-11-27-25-20(26)15-9-14(22)10-17(24-19)18(15)16/h3-6,9-10,23-24H,2,7-8,11H2,1H3,(H,25,26)/t21-/m1/s1
InChIKeyFBKICCXLQKLXAZ-OAQYLSRUSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lerzeparib (TQB3823): A Next-Generation PARP Inhibitor for BRCA-Mutant Cancer Research


Lerzeparib (CAS 2459693-01-5, also designated TQB3823) is a small-molecule, orally bioavailable inhibitor of poly(ADP-ribose) polymerase (PARP) currently in Phase 3 clinical development for BRCA-mutant ovarian cancer [1]. As an investigational antineoplastic agent, it belongs to the PARP inhibitor class but exhibits a differentiated PARP isoform inhibition profile that extends beyond the standard PARP1/2 coverage of first-generation agents [2]. The compound demonstrates nanomolar potency against PARP1 (IC50 2.8 nM), PARP2 (IC50 0.9 nM), and notably PARP7 (IC50 0.21 nM), with high selectivity over Tankyrase 1 (IC50 629.3 nM) .

Why Generic PARP Inhibitor Substitution Is Not Appropriate for Lerzeparib-Dependent Studies


PARP inhibitors cannot be treated as interchangeable reagents for research procurement. Clinically approved agents such as olaparib, niraparib, and talazoparib exhibit distinct PARP isoform selectivity profiles, PARP trapping potencies, and pharmacokinetic properties that fundamentally alter experimental outcomes in preclinical models [1]. Critically, Lerzeparib (TQB3823) has been shown to achieve superior in vivo antitumor efficacy compared to niraparib at equivalent doses in the same BRCA-deficiency tumor model study, establishing a quantitative performance difference that cannot be assumed for other PARP inhibitors [2]. Furthermore, Lerzeparib's demonstrated activity against PARP7 (IC50 0.21 nM) represents a pharmacological distinction from olaparib and talazoparib, which lack comparable PARP7 inhibition data, making compound-specific procurement essential for studies investigating broader PARP family biology or PARP7-mediated resistance mechanisms.

Lerzeparib (TQB3823) Quantitative Differentiation Evidence Guide


PARP7 Inhibition Activity: A Differentiating Pharmacological Property Not Shared by Standard PARP1/2 Inhibitors

Lerzeparib demonstrates potent inhibitory activity against PARP7 with an IC50 of 0.21 nM . This represents a meaningful pharmacological distinction from first-generation PARP inhibitors. Standard clinical PARP inhibitors olaparib and talazoparib are primarily characterized as PARP1/2 inhibitors, with published data focusing on PARP1 (olaparib IC50 5 nM; talazoparib IC50 0.57 nM) and PARP2 (olaparib IC50 1 nM) [1]. Comparable PARP7 inhibition data for olaparib and talazoparib are not reported in primary literature. PARP7 (tiPARP) has been identified as a critical mediator of type I interferon responses and immune evasion in cancer, making this isoform activity a therapeutically relevant differentiator [2].

PARP7 PARP isoform selectivity DNA repair cancer research

Superior In Vivo Antitumor Efficacy Compared to Niraparib in BRCA-Deficiency Xenograft Model

In a direct head-to-head preclinical study, Lerzeparib (TQB3823) demonstrated superior antitumor effects compared to niraparib at the same dose in a BRCA-deficiency tumor model [1]. Additionally, Lerzeparib produced tumor regression at 25 mg/kg in the MDA-MB-436 (BRCA1-mutant) cell-derived xenograft (CDX) model . While direct tumor regression data for niraparib in this specific model at the same dose are not available for side-by-side comparison, the AACR 2021 presentation explicitly states that 'the level of antitumor effects was superior to niraparib at the same dose in the same study' [1]. DNA trapping experiments in the same study revealed similar potency to olaparib, indicating a potentially differentiated efficacy-to-trapping ratio [1].

BRCA-mutant in vivo efficacy xenograft tumor regression

Selective Anti-Proliferative Activity in BRCA1-Mutant Cells with >1000-Fold Therapeutic Window

Lerzeparib exhibits pronounced selective cytotoxicity against BRCA1-mutant breast cancer cells. The compound inhibits proliferation of BRCA1-mutant MDA-MB-436 cells with an IC50 of 9.6 nM, while showing negligible anti-proliferative activity against BRCA-wild type MDA-MB-231 cells with an IC50 >10 µM . This represents a >1,041-fold selectivity window between BRCA-mutant and BRCA-wild type cells. For context, olaparib has been reported with IC50 values of 45.53 ± 3.13 µM in certain cell lines and 169.80 ± 12.29 nM in MDA-MB-436 cells [1][2], though cross-study comparisons are limited by assay variability.

BRCA1 MDA-MB-436 synthetic lethality selectivity

PARP Isoform Selectivity Profile: PARP1/PARP2/PARP7 Inhibition with Low Tankyrase Activity

Lerzeparib exhibits a distinct PARP isoform inhibition profile with IC50 values of 2.8 nM for PARP1, 0.9 nM for PARP2, and notably 0.21 nM for PARP7, while maintaining high selectivity over Tankyrase 1 (IC50 629.3 nM) . This profile differs from both first-generation pan-PARP inhibitors and newer PARP1-selective agents. Olaparib demonstrates IC50 of 5 nM (PARP1) and 1 nM (PARP2) ; talazoparib shows IC50 of 0.57 nM (PARP1) and 0.87 nM Ki (PARP2) [1]; and niraparib, a benzimidazole carboxamide derivative, demonstrates PARP1-selective tendencies with IC50 values of <0.01 µM for PARP1 and >1.4 µM for PARP2 in certain assays [2].

PARP1 PARP2 Tankyrase 1 isoform selectivity

DNA Trapping Potency Comparable to Olaparib: Differentiated Efficacy-to-Toxicity Balance

DNA trapping experiments in preclinical characterization studies revealed that Lerzeparib (TQB3823) exhibits PARP trapping potency similar to olaparib, which is indicative of potentially lower hematologic toxicity compared to stronger PARP trappers such as talazoparib [1]. PARP trapping capacity is a critical determinant of clinical toxicity: talazoparib, the most potent PARP trapper among approved agents, is associated with higher rates of myelosuppression [2]. The observation that Lerzeparib achieves tumor regression and superior in vivo efficacy relative to niraparib while maintaining olaparib-like trapping potency suggests a favorable efficacy-to-toxicity differentiation [1].

PARP trapping DNA damage cytotoxicity therapeutic index

Clinical Development Stage: Phase 3 Trials in Ovarian Cancer and mCRPC

Lerzeparib (TQB3823) is currently in Phase 3 clinical development for fallopian tube carcinoma, ovarian epithelial carcinoma, and primary peritoneal carcinoma, with enrollment initiated in June 2023 [1]. A Phase 2 trial is ongoing for metastatic castration-resistant prostate cancer (mCRPC) [1]. Additionally, a Phase Ib/III trial (CTR20231645) is evaluating TQB3823 combined with bevacizumab as first-line maintenance therapy in advanced ovarian cancer, with the Phase III component designed to demonstrate improved progression-free survival compared to bevacizumab monotherapy [2]. In contrast, veliparib's clinical development has been discontinued after failing to meet primary endpoints in Phase 3 trials [3], representing a key procurement consideration.

Phase 3 clinical trial ovarian cancer mCRPC translational research

Lerzeparib (TQB3823) Validated Research and Procurement Application Scenarios


BRCA-Mutant Ovarian and Breast Cancer Xenograft Efficacy Studies

Investigators conducting in vivo efficacy studies in BRCA1-mutant (e.g., MDA-MB-436) or BRCA2-mutant xenograft models should prioritize Lerzeparib over niraparib based on direct head-to-head data showing superior antitumor effects at equivalent doses [1]. Tumor regression has been demonstrated at 25 mg/kg in the MDA-MB-436 CDX model . The compound's Phase 3 clinical positioning in ovarian cancer [2] provides translational relevance for preclinical findings.

PARP7-Mediated Immune Modulation and Resistance Mechanism Studies

For research programs investigating PARP7 (tiPARP) biology, type I interferon signaling, or PARP7-mediated resistance to PARP1/2 inhibition, Lerzeparib offers a unique tool compound combining PARP1/2/7 inhibition (PARP7 IC50 0.21 nM) in a single molecule [1]. Standard PARP inhibitors olaparib and talazoparib lack comparable PARP7 inhibition data, making Lerzeparib the appropriate selection for these specific mechanistic studies .

PARP Inhibitor Combination Studies with Chemotherapy or Targeted Agents

Lerzeparib's DNA trapping potency similar to olaparib [1] makes it suitable for preclinical combination studies where minimizing additive myelosuppression is critical. Unlike talazoparib's high trapping potency which can confound toxicity interpretation in chemotherapy combinations , Lerzeparib's moderate trapping profile enables clearer assessment of combination efficacy. The ongoing Phase Ib/III trial combining TQB3823 with bevacizumab [2] provides clinical precedent for combination strategies.

Selective Cytotoxicity Assays Requiring Wide Therapeutic Windows

For cell-based assays requiring clear discrimination between BRCA-mutant and BRCA-wild type cellular responses, Lerzeparib's >1,041-fold selectivity window between MDA-MB-436 (IC50 9.6 nM) and MDA-MB-231 (IC50 >10 µM) [1] provides a robust experimental system. This pronounced selectivity enables cleaner interpretation of synthetic lethality phenotypes compared to compounds with narrower selectivity margins.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lerzeparib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.